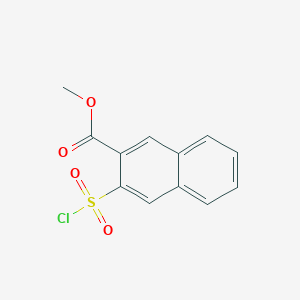

Methyl 3-(chlorosulfonyl)-2-naphthoate

Description

Properties

IUPAC Name |

methyl 3-chlorosulfonylnaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO4S/c1-17-12(14)10-6-8-4-2-3-5-9(8)7-11(10)18(13,15)16/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFUIXWQYYNIBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C=C1S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Strategic Precursor Selection

Disconnection Approaches for the Sulfonyl Chloride Moiety

The primary disconnection to consider is that of the carbon-sulfur bond of the sulfonyl chloride group. This leads to a naphthalene (B1677914) sulfonic acid or a derivative thereof, which can then be converted to the sulfonyl chloride.

A common method for the preparation of aryl sulfonyl chlorides is the direct chlorosulfonation of an aromatic ring using chlorosulfonic acid. However, the directing effects of the existing substituent must be considered. In the case of Methyl 3-(chlorosulfonyl)-2-naphthoate, the methyl ester group at the C2 position is an electron-withdrawing group. In electrophilic aromatic substitution reactions on naphthalene systems, a deactivating group at the 2-position directs incoming electrophiles primarily to the 5- and 8-positions, and to a lesser extent, the 1-position. Direct sulfonation at the adjacent C3 position is generally not favored, making this a challenging and likely low-yielding approach.

An alternative and more strategically sound disconnection involves a functional group interconversion (FGI). A sulfonyl chloride can be prepared from a sulfonic acid, which in turn can be derived from an amino group via a Sandmeyer-type reaction. This leads to the disconnection of the C-S bond and retrosynthetically replaces it with a C-N bond.

Table 1: Disconnection Strategies for the Sulfonyl Chloride Group

| Disconnection Approach | Retrosynthetic Step | Precursor | Feasibility |

| Direct Chlorosulfonation | C-S Bond Formation | Methyl 2-naphthoate (B1225688) | Low, due to directing group effects. |

| Functional Group Interconversion | C-N to C-S Conversion | Methyl 3-amino-2-naphthoate | High, offers better regiochemical control. |

This analysis suggests that a synthetic route proceeding through an amino-substituted precursor is more promising for achieving the desired 3-sulfonyl chloride substitution pattern.

Strategies for Functionalizing the Naphthalene Ester Core

With a viable strategy for introducing the sulfonyl chloride group identified, the focus shifts to the functionalization of the naphthalene ester core to install the necessary precursor groups. As direct sulfonation at the 3-position is disfavored, building the substitution pattern from a pre-functionalized naphthalene ring system is the most logical approach.

The synthesis would likely start from a naphthalene derivative that already possesses substituents at the 2- and 3-positions, which can then be converted to the desired methyl ester and chlorosulfonyl functionalities. For instance, starting with a compound containing a carboxylic acid at C2 and an amino group at C3 would be a highly strategic choice.

The carboxylic acid can be readily esterified to the methyl ester, and the amino group can be converted to the sulfonyl chloride via diazotization followed by reaction with sulfur dioxide in the presence of a copper catalyst and a chloride source.

Identification of Key Synthons and Starting Materials

Based on the retrosynthetic analysis, the key synthons for the construction of this compound can be identified. A synthon is an idealized fragment, usually a cation or anion, that is related to a potential starting material.

Table 2: Key Synthons for this compound

| Synthon | Corresponding Reagent (Starting Material) |

| Naphthalene-2-carboxylate, 3-sulfonyl cation equivalent | Methyl 3-amino-2-naphthoate |

| Naphthalene-3-sulfonyl chloride, 2-carbanion equivalent | Not a viable retrosynthetic disconnection |

From this analysis, the most logical and readily available starting material is 3-amino-2-naphthoic acid . This compound possesses the required substitution pattern and functional groups that can be elaborated to the target molecule.

The proposed forward synthesis would involve two main steps:

Esterification: The carboxylic acid group of 3-amino-2-naphthoic acid would be converted to the methyl ester, yielding Methyl 3-amino-2-naphthoate. This is a standard transformation that can be achieved using methanol (B129727) in the presence of an acid catalyst.

Conversion of the Amino Group to Sulfonyl Chloride: The amino group of Methyl 3-amino-2-naphthoate would be transformed into a sulfonyl chloride. This is typically a two-step process involving:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Sulfonylchlorination: The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. This reaction, a variation of the Sandmeyer reaction, introduces the sulfonyl chloride group at the position of the original amino group.

By employing this retrosynthetic strategy, a clear and feasible synthetic route to this compound is established, overcoming the regiochemical challenges associated with direct functionalization of the naphthalene core.

Advanced Synthetic Methodologies for Methyl 3 Chlorosulfonyl 2 Naphthoate

Direct Chlorosulfonation Techniques

Direct chlorosulfonation is a primary method for introducing a sulfonyl chloride group onto an aromatic ring. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid (ClSO₃H) as the sulfonating agent. mdpi.comgoogle.com The success of this technique hinges on controlling the reaction's regioselectivity and optimizing various parameters to maximize yield and purity.

Regioselective Functionalization of Methyl 2-Naphthoate (B1225688)

The key challenge in the direct synthesis of Methyl 3-(chlorosulfonyl)-2-naphthoate is to control the position of the incoming chlorosulfonyl group on the naphthalene (B1677914) ring system. The starting material, methyl 2-naphthoate, possesses a deactivating methoxycarbonyl group (-COOCH₃). In electrophilic aromatic substitution reactions, deactivating groups generally direct incoming electrophiles to the meta position. libretexts.orgunizin.org

On a naphthalene ring, the directing effects are more complex than on a simple benzene (B151609) ring. The -COOCH₃ group at the 2-position deactivates the entire ring system towards electrophilic attack. However, substitution patterns are dictated by the relative stability of the carbocation intermediates (sigma complexes). youtube.comlibretexts.org For 2-substituted naphthalenes with deactivating groups, electrophilic attack is generally disfavored at the adjacent positions (1 and 3) and throughout the unsubstituted ring. Despite this deactivation, when the reaction is forced, substitution can occur. The precise location is influenced by a combination of electronic and steric factors, and achieving high regioselectivity for the 3-position often requires careful control of reaction conditions.

Optimization of Reaction Parameters (e.g., temperature, stoichiometry, duration)

The yield and selectivity of direct chlorosulfonation are highly sensitive to reaction conditions. Key parameters that require optimization include the molar ratio of reactants, reaction temperature, and duration. researchgate.net Drawing parallels from similar syntheses of aromatic sulfonyl chlorides provides insight into effective optimization strategies.

Stoichiometry : A significant excess of chlorosulfonic acid is typically required to drive the reaction to completion. Studies on analogous compounds, such as 2-methoxybenzoic acid, have shown that an optimal molar ratio of the aromatic substrate to chlorosulfonic acid can be as high as 1:5. mdpi.com This large excess ensures that the concentration of the active electrophile, believed to be SO₂Cl⁺, is sufficient for the reaction to proceed at a reasonable rate. stackexchange.com

Temperature : Temperature control is critical. Sulfonation reactions are strongly exothermic, and excessive heat can lead to the formation of polysulfonated byproducts and charring. google.com Conversely, temperatures that are too low can result in impractically long reaction times. For many chlorosulfonation reactions, a temperature range of 50-70°C is found to be optimal. mdpi.com

Duration : The reaction time must be sufficient for the conversion of the starting material but not so long as to promote side reactions or product degradation. Optimized reaction times are often in the range of 2 to 5 hours.

The following interactive table summarizes optimized conditions from analogous chlorosulfonation reactions, illustrating typical parameter ranges.

| Aromatic Substrate | Molar Ratio (Substrate:ClSO₃H) | Temperature (°C) | Duration (h) | Yield (%) |

| 2-Methoxybenzoic acid | 1:5 | 50-70 | 2 | 95.7 |

| Ethoxybenzene | 1:4 | 0-5 | 3 | 85.0 |

| Toluene (B28343) | 1:5 | 20-25 | 1.5 | 92.0 |

This data is compiled from representative literature on the synthesis of various aryl sulfonyl chlorides and serves to illustrate general optimization principles.

Multi-Step Synthesis Pathways

When direct chlorosulfonation provides poor yields or lacks the desired regioselectivity, multi-step synthetic routes offer valuable alternatives. These pathways involve the strategic conversion of other functional groups into the target sulfonyl chloride.

Functional Group Interconversions Leading to the Sulfonyl Chloride

A common and reliable multi-step approach is the conversion of an amino group via a diazonium salt intermediate, a process known as the Sandmeyer reaction. acs.orgacs.org This pathway would begin with methyl 3-amino-2-naphthoate.

The key steps are:

Diazotization : The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt.

Chlorosulfonylation : The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst. acs.orgacs.org This step decomposes the diazonium salt and introduces the -SO₂Cl group at the site of the original amino group.

This method is particularly advantageous because the starting amines are often readily available, and the reaction sequence provides unambiguous regiochemical control. The primary challenge lies in the potential instability of the diazonium salt intermediate, which necessitates careful temperature management. utdallas.edu

Convergent and Divergent Synthetic Strategies

This compound is a versatile building block, making it suitable for both convergent and divergent synthetic strategies.

Divergent Synthesis : In a divergent approach, a central, readily accessible molecule like this compound is used to create a library of diverse compounds. nih.gov The highly reactive sulfonyl chloride handle can be reacted with a wide array of nucleophiles, such as amines, alcohols, and phenols, to produce a corresponding series of sulfonamides and sulfonate esters. nih.gov This strategy is efficient for rapidly generating numerous analogs for applications like pharmaceutical screening or materials science research.

Catalytic and Mediated Synthetic Approaches

Modern synthetic chemistry seeks to replace stoichiometric reagents with catalytic or mediated processes to improve efficiency, safety, and environmental friendliness. While direct chlorosulfonation with chlorosulfonic acid remains a common method, research into alternative approaches is ongoing.

Palladium-Catalyzed Chlorosulfonylation : Recent advancements have demonstrated the use of palladium catalysts to synthesize aryl sulfonyl chlorides from arylboronic acids. mit.edunih.gov This method involves the cross-coupling of an arylboronic acid with a sulfur dioxide surrogate in the presence of a palladium catalyst. While not yet specifically reported for this compound, this approach offers the potential for milder reaction conditions and excellent regioselectivity, as the position of the sulfonyl chloride group is predetermined by the location of the boronic acid on the starting material.

Photocatalytic Methods : Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. nih.gov Heterogeneous, metal-free photocatalysts have been employed to synthesize sulfonyl chlorides from arenediazonium salts under very mild conditions (room temperature, visible light), offering a sustainable alternative to the traditional copper-catalyzed Sandmeyer reaction. acs.orgnih.gov This approach shows high tolerance for various functional groups, including esters.

Mediated Reactions : The use of mediators can facilitate the synthesis of sulfonyl chlorides under milder conditions. For instance, magnesium can mediate the coupling of sulfonyl chlorides with alkyl halides. rsc.org Other methods involve converting arenesulfonic acids to sulfonyl chlorides using reagents like bis(trichloromethyl)carbonate under mild conditions, avoiding the high temperatures often associated with traditional methods using thionyl chloride. google.com

These catalytic and mediated approaches represent the forefront of synthetic methodology and may offer future pathways to more efficient and sustainable syntheses of this compound and related compounds.

Transition Metal-Catalyzed Chlorosulfonylation

While direct transition metal-catalyzed chlorosulfonylation of naphthoate esters is not extensively documented, the principles of such transformations can be inferred from related palladium-catalyzed reactions for the synthesis of aryl sulfonyl chlorides. A prominent example is the palladium-catalyzed sulfonylation of arylboronic acids. This methodology allows for the formation of a carbon-sulfur bond under relatively mild conditions, offering a valuable alternative to traditional electrophilic aromatic substitution which often requires harsh reagents.

In a typical palladium-catalyzed process, an arylboronic acid is coupled with a sulfur dioxide surrogate in the presence of a palladium catalyst and a suitable oxidant. The catalytic cycle is believed to involve the oxidative addition of the palladium(0) catalyst to the sulfur-containing reagent, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the aryl sulfonyl chloride.

Table 1: Comparison of Reaction Parameters in Palladium-Catalyzed Sulfonylation

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ |

| Ligand | Triphenylphosphine (PPh₃), Xantphos |

| Sulfur Dioxide Source | SO₂ gas, DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) |

| Oxidant | Cu(OAc)₂, Benzoquinone |

| Solvent | Dioxane, Toluene, DMF |

| Temperature | 60-120 °C |

This table presents generalized conditions for palladium-catalyzed sulfonylation of arylboronic acids and may require optimization for specific substrates like methyl 2-naphthoate derivatives.

For the synthesis of this compound, a hypothetical route could involve the initial synthesis of a suitable boronic acid derivative of methyl 2-naphthoate, followed by a palladium-catalyzed coupling with a sulfur dioxide source and a chloride source. The regioselectivity of the borylation step would be crucial in determining the final position of the chlorosulfonyl group.

Metal-Free and Organocatalytic Methods

In recent years, there has been a significant push towards the development of metal-free and organocatalytic synthetic methods to avoid the cost and potential toxicity associated with transition metals. For the synthesis of aryl sulfonyl chlorides, several innovative metal-free approaches have emerged.

One notable method involves the use of arenediazonium salts, which can be converted to sulfonyl chlorides under metal-free conditions. Photocatalytic methods, for instance, utilize visible light to initiate the radical-mediated chlorosulfonylation of diazonium salts in the presence of a sulfur dioxide source. These reactions often proceed at room temperature and exhibit broad functional group tolerance.

Another metal-free strategy employs organozinc reagents in combination with a sulfuryl chloride equivalent. For example, the reaction of an arylzinc reagent with 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) can generate the corresponding aryl sulfonyl chloride. This approach avoids the use of transition metals and provides a pathway to sulfonyl chlorides from organometallic precursors.

Table 2: Overview of Metal-Free Sulfonyl Chloride Synthesis

| Method | Key Reagents | Advantages |

| Photocatalytic Diazonium Salt Conversion | Arenediazonium salt, SO₂, photocatalyst (e.g., Eosin Y) | Mild conditions, high functional group tolerance |

| Organozinc Reagent Approach | Arylzinc halide, 2,4,6-trichlorophenyl chlorosulfate (TCPC) | Avoids transition metals, good for heterocyclic substrates |

| Oxidative Chlorosulfonation of Thiols | Aryl thiol, N-Chlorosuccinimide (NCS), water | Uses readily available starting materials, environmentally benign |

This table summarizes key features of selected metal-free methods for the synthesis of aryl sulfonyl chlorides.

The application of these methods to the synthesis of this compound would likely require the preparation of the corresponding 3-amino-2-naphthoate for the diazonium salt route or a 3-thiol-2-naphthoate for the oxidative chlorosulfonation pathway.

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals like this compound. The focus is on minimizing environmental impact by considering factors such as solvent choice, atom economy, waste reduction, and the implementation of more efficient process technologies.

Solvent Selection and Alternative Reaction Media

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental concerns. Traditional chlorosulfonylation reactions often use chlorinated hydrocarbons or excess chlorosulfonic acid as the solvent, which are hazardous and generate significant waste.

Modern approaches advocate for the use of greener solvents, which are less toxic, biodegradable, and derived from renewable resources. For sulfonation and related reactions, several alternative reaction media have been explored:

Water: When possible, water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. Some oxidative chlorosulfonation methods have been successfully demonstrated in aqueous media.

Ionic Liquids (ILs): These are salts that are liquid at or near room temperature. They have negligible vapor pressure, high thermal stability, and can be designed to have specific solvating properties. Their non-volatile nature reduces air pollution and exposure risks.

Supercritical Fluids (SCFs): Supercritical carbon dioxide (scCO₂) is a particularly attractive alternative solvent. It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. After the reaction, the CO₂ can be easily removed and recycled by depressurization.

Solvent-Free Reactions: In some cases, reactions can be conducted without a solvent, for example, by grinding the reactants together or by using one of the reactants as the solvent.

Table 3: Comparison of Green Solvents for Chemical Synthesis

| Solvent Type | Key Characteristics | Potential Application in Chlorosulfonylation |

| Water | Non-toxic, non-flammable, inexpensive | Oxidative chlorosulfonation of thiols |

| Ionic Liquids | Low volatility, tunable properties, recyclable | Electrophilic substitution reactions |

| Supercritical CO₂ | Non-toxic, easily separable, tunable density | Extraction and purification, potential reaction medium |

This table provides a comparative overview of different green solvent options and their potential relevance to the synthesis of this compound.

Atom Economy and Waste Minimization in Synthesis

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste.

Traditional methods for synthesizing aryl sulfonyl chlorides, such as the reaction with chlorosulfonic acid, often have poor atom economy. The reaction produces hydrochloric acid as a significant byproduct.

Reaction with Chlorosulfonic Acid: Ar-H + 2 ClSO₃H → Ar-SO₂Cl + H₂SO₄ + HCl

In contrast, modern synthetic methods can offer improved atom economy. For instance, a hypothetical direct catalytic chlorosulfonylation with SO₂ and a chlorine source could, in principle, have a higher atom economy if the catalyst is efficient and byproducts are minimized.

Waste minimization is closely linked to atom economy and is a cornerstone of green chemistry. Strategies for waste minimization in the synthesis of this compound include:

Catalytic Reactions: Using catalysts allows for reactions to proceed with higher efficiency and selectivity, reducing the formation of unwanted byproducts.

Process Intensification: As discussed in the next section, continuous flow methodologies can lead to higher yields and less waste compared to batch processes.

Table 4: Atom Economy Comparison of Sulfonyl Chloride Syntheses

| Synthetic Method | Idealized Reaction | Key Byproducts | Atom Economy |

| Chlorosulfonic Acid | Ar-H + 2 ClSO₃H → Ar-SO₂Cl + H₂SO₄ + HCl | H₂SO₄, HCl | Low |

| Sandmeyer Reaction | Ar-N₂⁺Cl⁻ + SO₂ + CuCl₂ → Ar-SO₂Cl + N₂ + CuCl | N₂, Metal Salts | Moderate |

| Palladium-Catalyzed | Ar-B(OH)₂ + SO₂ + Oxidant + Cl⁻ → Ar-SO₂Cl + Byproducts | Oxidant-derived waste | Variable |

This table presents a qualitative comparison of the atom economy for different synthetic routes to aryl sulfonyl chlorides.

Continuous Flow Methodologies for Production

Continuous flow chemistry, often performed in microreactors or tubular reactors, offers several advantages over traditional batch processing, particularly in the context of green and sustainable manufacturing. researchgate.net This technology is well-suited for the production of this compound, especially when dealing with highly reactive or hazardous reagents.

Key benefits of continuous flow synthesis include:

Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with exothermic reactions and the handling of hazardous materials like chlorosulfonic acid. mdpi.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to higher yields, better selectivity, and reduced byproduct formation.

Scalability: Scaling up a continuous flow process is often more straightforward than for a batch process, as it typically involves running the reactor for a longer duration or using multiple reactors in parallel ("numbering-up").

Automation and Process Control: Flow systems can be easily automated, allowing for precise control over reaction parameters such as temperature, pressure, and residence time, leading to consistent product quality. mdpi.com

A continuous flow setup for the synthesis of this compound could involve pumping a solution of methyl 2-naphthoate and the chlorosulfonating agent through a heated coil or a microreactor. The product stream would then be collected, quenched, and purified in a continuous manner. This approach has been successfully applied to the synthesis of various aryl sulfonyl chlorides, demonstrating its potential for safer and more efficient production. nih.gov

Table 5: Advantages of Continuous Flow vs. Batch Processing for Chlorosulfonylation

| Feature | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk with large volumes of hazardous reagents | Enhanced safety due to small reactor volumes |

| Heat Transfer | Often inefficient, leading to hotspots | Excellent temperature control |

| Process Control | Manual or semi-automated, less precise | Fully automated, precise control of parameters |

| Scalability | Can be challenging and require process redesign | More straightforward through longer run times or numbering-up |

| Waste Generation | Can be higher due to side reactions and workup | Often lower due to higher yields and selectivity |

This table highlights the key differences and advantages of continuous flow processing for the synthesis of compounds like this compound.

Reactivity Profiling and Mechanistic Elucidation

Electrophilic Nature of the Sulfonyl Chloride Group

The sulfur atom in the sulfonyl chloride (-SO₂Cl) group is in a high oxidation state and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This configuration renders the sulfur atom significantly electron-deficient and, therefore, a strong electrophile. This electrophilicity is the primary driver for its reactions with a wide array of nucleophiles.

The sulfonyl chloride moiety readily undergoes nucleophilic acyl substitution, where the chloride ion acts as an excellent leaving group. This allows for the formation of stable sulfonamides, sulfonates, and thioesters upon reaction with amines, alcohols, and thiols, respectively.

Reaction with Amines: Primary and secondary amines attack the electrophilic sulfur atom to displace the chloride, forming N-substituted sulfonamides. This reaction is fundamental in the synthesis of a wide range of biologically active compounds.

Reaction with Alcohols: In the presence of a non-nucleophilic base (like pyridine) to neutralize the HCl byproduct, alcohols react to yield sulfonate esters. The reaction proceeds efficiently with both simple and complex alcohols.

Reaction with Thiols: Thiols, being excellent nucleophiles, react in a similar fashion to alcohols to produce sulfonyl thioesters.

The general transformation for these nucleophilic substitution reactions can be summarized as follows:

| Nucleophile (Nu-H) | Substrate Type | Product Class | General Product Structure |

|---|---|---|---|

| R-NH₂ | Primary Amine | Sulfonamide | Naphthyl-SO₂-NH-R |

| R₂-NH | Secondary Amine | Sulfonamide | Naphthyl-SO₂-NR₂ |

| R-OH | Alcohol | Sulfonate Ester | Naphthyl-SO₂-OR |

| R-SH | Thiol | Sulfonyl Thioester | Naphthyl-SO₂-SR |

The mechanism of nucleophilic substitution at a sulfonyl sulfur is a subject of detailed study and can proceed through different pathways depending on the reactants and conditions.

Addition-Elimination Mechanism: A common pathway involves a two-step process. First, the nucleophile attacks the electrophilic sulfur atom, breaking the S=O pi bond and forming a transient, pentacoordinate trigonal bipyramidal intermediate. In the second step, the leaving group (chloride) is expelled, and the S=O double bond is reformed. This mechanism is analogous to nucleophilic acyl substitution at a carbonyl carbon.

SN2-type Mechanism: Alternatively, the reaction can occur via a concerted, single-step SN2-type mechanism. In this pathway, the nucleophile attacks the sulfur atom at the same time as the chloride leaving group departs. The transition state involves a trigonal bipyramidal geometry where the nucleophile and the leaving group are in apical positions. Computational studies on arenesulfonyl chlorides suggest that this synchronous SN2 mechanism is a viable pathway.

The operative mechanism can be influenced by factors such as the nature of the nucleophile, the solvent, and the specific structure of the sulfonyl chloride.

Transformations Involving the Ester Functionality

The methyl ester group (-COOCH₃) at the 2-position of the naphthalene (B1677914) ring is also susceptible to nucleophilic attack, although it is generally less reactive than the sulfonyl chloride.

The ester can be cleaved back to the corresponding carboxylic acid through hydrolysis. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible process, representing the reverse of Fischer esterification. To drive the reaction to completion, a large excess of water is typically used.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of a base, such as sodium hydroxide (B78521), is used. The base attacks the carbonyl carbon, leading to the formation of a carboxylate salt and methanol (B129727). The formation of the stable carboxylate anion drives the reaction to completion.

| Reaction | Conditions | Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O, heat | 3-(Chlorosulfonyl)-2-naphthoic acid + Methanol |

| Saponification | 1. NaOH, H₂O, heat 2. H₃O⁺ workup | 3-(Chlorosulfonyl)-2-naphthoic acid + Methanol |

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. wikipedia.org This reaction is also typically catalyzed by either an acid or a base. masterorganicchemistry.com It is an equilibrium process, and to favor the formation of the desired product, the reactant alcohol is often used in large excess as the solvent, or the alcohol byproduct (in this case, methanol) is removed as it is formed. wikipedia.orglibretexts.org

Acid-Catalyzed Transesterification: A proton source protonates the ester's carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the new alcohol (R'-OH). libretexts.org

Base-Catalyzed Transesterification: A strong base deprotonates the incoming alcohol to form a more potent nucleophile, the alkoxide (R'-O⁻), which then attacks the ester's carbonyl carbon. srsintl.com

Reactivity of the Naphthalene Core

The naphthalene ring system is aromatic and can undergo electrophilic aromatic substitution (EAS). In general, naphthalene is more reactive towards electrophiles than benzene (B151609) because the activation energy required to form the intermediate carbocation (a naphthalenonium ion) is lower. libretexts.orgstackexchange.com Substitution on an unsubstituted naphthalene ring preferentially occurs at the 1-position (α-position) as it leads to a more stable carbocation intermediate. wordpress.comyoutube.com

However, in Methyl 3-(chlorosulfonyl)-2-naphthoate, the ring is substituted with two powerful electron-withdrawing groups: the chlorosulfonyl (-SO₂Cl) and the methoxycarbonyl (-COOCH₃) groups. libretexts.orgresearchgate.net Both groups are deactivating, meaning they reduce the nucleophilicity of the aromatic ring and make electrophilic substitution reactions slower compared to unsubstituted naphthalene. libretexts.org

These deactivating groups direct incoming electrophiles primarily to the meta position relative to themselves. Given their positions at C2 and C3, their directing effects on the substituted ring are complex. Critically, the strong deactivation of the substituted ring (the 2,3-disubstituted ring) makes the other, unsubstituted ring of the naphthalene core the more likely site for electrophilic attack. Electrophilic substitution would therefore be expected to occur preferentially at the C5 or C8 positions of the remote ring, which are α-positions and electronically favored.

Directed Aromatic Functionalization

There is currently no available research detailing the directed aromatic functionalization of this compound. The presence of both an electron-withdrawing chlorosulfonyl group and a directing methyl ester group suggests the potential for regioselective substitution reactions on the naphthalene ring. However, the specific conditions required and the resulting substitution patterns have not been experimentally determined or reported.

Annulation Reactions and Ring Modifications

Similarly, the participation of this compound in annulation reactions or other ring modifications remains an unexplored area of research. While naphthalenesulfonyl chlorides can undergo reactions such as radical cyclization with alkynes, no such studies have been conducted specifically with the this compound substrate. thieme-connect.comresearchgate.net The influence of the methyl ester at the 2-position on the feasibility and outcome of such cyclization reactions is unknown.

Kinetics and Thermodynamics of Key Transformations

A quantitative understanding of the reaction rates and energetic profiles of transformations involving this compound is crucial for its potential application in synthesis. Regrettably, the scientific literature is devoid of any kinetic or thermodynamic studies on this specific compound.

Derivatization Chemistry and Generation of Novel Chemical Entities

Synthesis of Sulfonamide Derivatives

The reaction of the sulfonyl chloride moiety with nitrogen-based nucleophiles is a cornerstone of its chemical utility, leading to the formation of a stable sulfonamide linkage (-SO₂-N<). This reaction is robust and widely applicable for creating libraries of compounds with potential applications in medicinal chemistry and materials science. The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride, which is typically scavenged by a base such as pyridine (B92270) or triethylamine.

The nature of the resulting sulfonamide is determined by the class of the amine reactant.

Primary Sulfonamides: Reaction of methyl 3-(chlorosulfonyl)-2-naphthoate with ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521) yields the primary sulfonamide, methyl 3-(aminosulfonyl)-2-naphthoate. This derivative retains an acidic proton on the nitrogen atom.

Secondary Sulfonamides: Primary amines (R-NH₂) react readily to form N-substituted, or secondary, sulfonamides. These compounds are of significant interest as the sulfonamide N-H bond can participate in hydrogen bonding, a key interaction in many biological systems.

Tertiary Sulfonamides: Secondary amines (R₂-NH) react to produce N,N-disubstituted, or tertiary, sulfonamides. Lacking an N-H proton, these derivatives are incapable of acting as hydrogen bond donors.

The synthesis is generally straightforward, involving the dropwise addition of the sulfonyl chloride to a solution of the amine and a non-nucleophilic base in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at reduced temperatures to control the exothermic reaction.

Table 1: Synthesis of Primary, Secondary, and Tertiary Sulfonamides

| Amine Reactant | Product Class | Product Name |

|---|---|---|

| Ammonia (NH₃) | Primary Sulfonamide | Methyl 3-(aminosulfonyl)-2-naphthoate |

| Methylamine (CH₃NH₂) | Secondary Sulfonamide | Methyl 3-(N-methylsulfamoyl)-2-naphthoate |

| Aniline (C₆H₅NH₂) | Secondary Sulfonamide | Methyl 3-(N-phenylsulfamoyl)-2-naphthoate |

| Dimethylamine ((CH₃)₂NH) | Tertiary Sulfonamide | Methyl 3-(N,N-dimethylsulfamoyl)-2-naphthoate |

The reaction can be extended to a wide variety of nitrogen-containing heterocycles, leading to the formation of heterocyclic sulfonamide conjugates. nih.gov This strategy is frequently employed in drug discovery to append the naphthoate scaffold to biologically relevant heterocyclic systems like piperidine, morpholine, and pyrazole. The synthesis follows the same general principle as with acyclic amines. These reactions have been used to create compounds with diverse biological activities, including antiviral properties. nih.gov The choice of heterocycle can significantly influence the physicochemical properties, such as solubility and lipophilicity, of the final molecule.

Table 2: Examples of Heterocyclic Sulfonamide Conjugates

| Heterocyclic Amine | Product Name |

|---|---|

| Piperidine | Methyl 3-(piperidin-1-ylsulfonyl)-2-naphthoate |

| Morpholine | Methyl 3-(morpholinosulfonyl)-2-naphthoate |

| Pyrrolidine | Methyl 3-(pyrrolidin-1-ylsulfonyl)-2-naphthoate |

| Imidazole | Methyl 3-(1H-imidazol-1-ylsulfonyl)-2-naphthoate |

Formation of Sulfonate Esters

When this compound is treated with alcohols or phenols, the corresponding sulfonate esters are formed. This reaction transforms the highly reactive sulfonyl chloride into a sulfonate ester linkage (-SO₂-O-), a functional group with distinct chemical properties and applications.

The reaction with alcohols (R-OH) yields alkyl sulfonates, while reaction with phenols (Ar-OH) produces aryl sulfonates. The synthesis is typically conducted in the presence of a non-nucleophilic base, such as pyridine, which serves both as a catalyst and to neutralize the HCl byproduct. youtube.com The reactivity of the alcohol component generally follows the order primary > secondary > tertiary due to steric hindrance.

Table 3: Synthesis of Representative Sulfonate Esters

| Alcohol/Phenol Reactant | Product Class | Product Name |

|---|---|---|

| Methanol (B129727) (CH₃OH) | Alkyl Sulfonate | Methyl 3-((methoxy)sulfonyl)-2-naphthoate |

| Ethanol (C₂H₅OH) | Alkyl Sulfonate | Methyl 3-((ethoxy)sulfonyl)-2-naphthoate |

| Phenol (C₆H₅OH) | Aryl Sulfonate | Methyl 3-((phenoxy)sulfonyl)-2-naphthoate |

| Neopentyl alcohol ((CH₃)₃CCH₂OH) | Alkyl Sulfonate | Methyl 3-((neopentyloxy)sulfonyl)-2-naphthoate |

Sulfonate esters are highly valued in organic synthesis for two primary reasons: their ability to function as excellent leaving groups and their use as protecting groups.

Leaving Groups: The sulfonate anion (R-SO₃⁻) is a very stable, weakly basic species due to charge delocalization across the three oxygen atoms. This stability makes it an excellent leaving group in nucleophilic substitution (Sₙ2) and elimination (E1, E2) reactions. periodicchemistry.comnih.govlibretexts.org By converting a poorly reactive alcohol into its corresponding naphthyl sulfonate ester derivative, the hydroxyl group is transformed from a poor leaving group (OH⁻) into a highly effective one. periodicchemistry.com This "activation" of the alcohol facilitates subsequent reactions with a wide range of nucleophiles. libretexts.org

Protecting Groups: While simple alkyl and aryl sulfonates are potent electrophiles, certain sterically hindered sulfonate esters, such as neopentyl esters, exhibit high stability towards nucleophilic attack. nih.gov This resistance allows the sulfonate ester to function as a protecting group for a sulfonic acid. nih.govgoogle.com The naphthyl sulfonate ester can be introduced into a molecule and remain inert through various synthetic transformations before being cleaved under specific, often harsh, conditions to regenerate the sulfonic acid. researchgate.net

Synthesis of Sulfones and Sulfinic Acids

The derivatization of this compound is not limited to reactions with heteroatom nucleophiles. Carbon- and hydride-based reagents can also be employed to generate sulfones and sulfinic acids, respectively.

Synthesis of Sulfones: Sulfones (R-SO₂-R') can be synthesized from sulfonyl chlorides via reaction with organometallic reagents or through Friedel-Crafts-type reactions. For example, reacting this compound with an electron-rich aromatic compound like benzene (B151609) or toluene (B28343) in the presence of a Lewis acid catalyst (e.g., AlCl₃) would yield the corresponding diaryl sulfone. Alternatively, coupling with Grignard reagents or organocuprates provides a route to alkyl-aryl or diaryl sulfones. rsc.org

Synthesis of Sulfinic Acids: The reduction of the sulfonyl chloride moiety leads to the formation of a sulfinic acid (-SO₂H). This transformation can be achieved using various reducing agents, such as sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution. The reaction involves the nucleophilic attack of the sulfite on the sulfonyl chloride, followed by hydrolysis to yield the sodium salt of the sulfinic acid. Subsequent acidification provides the free sulfinic acid, methyl 3-(sulfino)-2-naphthoate. This contrasts with the simple hydrolysis of the sulfonyl chloride, which would yield the corresponding sulfonic acid.

Chemical Modifications of the Ester Group to Carboxylic Acids, Alcohols, or Aldehydes

The methyl ester group at the C-2 position of the naphthalene (B1677914) core is a key site for chemical modification, enabling its conversion into other fundamental functional groups such as carboxylic acids, primary alcohols, and aldehydes. These transformations open up new avenues for building molecular complexity.

Conversion to Carboxylic Acids: The hydrolysis of the methyl ester to its corresponding carboxylic acid, 3-(chlorosulfonyl)-2-naphthoic acid, is a fundamental transformation. This can be achieved under either acidic or basic conditions. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: This reaction is typically performed by heating the ester in the presence of an excess of water with a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org The reaction is reversible, and the use of a large volume of water helps to drive the equilibrium towards the products. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): A more common and often irreversible method involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide. libretexts.orgresearchgate.net This process, known as saponification, initially yields the carboxylate salt. Subsequent acidification of the reaction mixture protonates the salt to afford the final carboxylic acid. researchgate.net This method is generally preferred due to its irreversibility and the ease of separating the products. libretexts.org

Reduction to Alcohols: The ester can be reduced to the corresponding primary alcohol, (3-(chlorosulfonyl)naphthalen-2-yl)methanol. This requires potent reducing agents capable of reducing the ester functionality.

Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent, LiAlH₄ readily reduces esters to primary alcohols. harvard.edu Care must be taken as it can also reduce the sulfonyl chloride group.

Sodium Borohydride (NaBH₄): While generally considered a milder reducing agent for aldehydes and ketones, NaBH₄ can reduce esters under specific conditions, often requiring higher temperatures, longer reaction times, or the use of co-solvents like methanol. researchgate.netnih.gov The presence of certain catalysts, such as cerium(III) chloride, can facilitate this reduction. researchgate.net

Diisobutylaluminium Hydride (DIBAL-H): At higher temperatures or with excess reagent, DIBAL-H can also reduce esters to primary alcohols. harvard.edu

Reduction to Aldehydes: Partial reduction of the methyl ester to the aldehyde, 3-(chlorosulfonyl)-2-naphthaldehyde, is a more delicate transformation that requires carefully controlled conditions to prevent over-reduction to the alcohol.

Diisobutylaluminium Hydride (DIBAL-H): This is a common reagent for the partial reduction of esters to aldehydes. The reaction is typically carried out at very low temperatures, such as -78 °C, to stabilize the hemiacetal intermediate, which then hydrolyzes to the aldehyde upon workup. harvard.edu

Sodium Dihydro-bis(2-methoxyethoxy)aluminate (Red-Al®): This reagent has also been successfully used for the reduction of carboxylic acid esters to aldehydes in high yields. google.com

| Transformation | Target Functional Group | Typical Reagents | General Conditions |

|---|---|---|---|

| Hydrolysis | Carboxylic Acid | H₂O, H⁺ (e.g., H₂SO₄) or OH⁻ (e.g., NaOH) | Heating under reflux. libretexts.orglibretexts.org |

| Reduction | Primary Alcohol | LiAlH₄; NaBH₄ (with catalyst/heat) | Anhydrous ethereal solvents (e.g., THF, diethyl ether). harvard.eduresearchgate.net |

| Partial Reduction | Aldehyde | DIBAL-H; Red-Al® | Low temperature (e.g., -78 °C) in a non-polar solvent (e.g., toluene, CH₂Cl₂). harvard.edugoogle.com |

Diversification via Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer a powerful strategy for rapid library generation and the discovery of novel chemical scaffolds. nih.goved.ac.uk The functional groups of this compound and its immediate derivatives (carboxylic acid, alcohol, aldehyde) make it a suitable candidate for inclusion in various MCRs.

Ugi Reaction: The classic Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. wikipedia.orgorganic-chemistry.orgslideshare.net While this compound cannot participate directly, its derivatives are ideal substrates:

Carboxylic Acid Derivative: The 3-(chlorosulfonyl)-2-naphthoic acid, obtained from ester hydrolysis, can serve as the carboxylic acid component in the Ugi reaction. This would allow for the incorporation of the naphthalene-sulfonyl chloride scaffold into a complex peptidomimetic structure.

Aldehyde Derivative: The 3-(chlorosulfonyl)-2-naphthaldehyde, produced by partial ester reduction, can act as the carbonyl component. Combining this aldehyde with various amines, carboxylic acids, and isocyanides would generate a library of diverse bis-amides. wikipedia.org

Passerini Reaction: The Passerini three-component reaction (P-3CR) is another isocyanide-based MCR that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgslideshare.net

As the Carboxylic Acid: 3-(chlorosulfonyl)-2-naphthoic acid can be used as the acid component, reacting with a diverse range of aldehydes/ketones and isocyanides.

As the Aldehyde: 3-(chlorosulfonyl)-2-naphthaldehyde can serve as the carbonyl component, reacting with various carboxylic acids and isocyanides to produce α-acyloxy amides bearing the naphthalene core. wikipedia.org

The chlorosulfonyl group, being highly reactive, could be used for subsequent modifications after the MCR, further increasing molecular diversity. For instance, it can be reacted with amines, alcohols, or thiols to generate sulfonamides, sulfonic esters, or thiosulfonates, respectively. This dual approach of using MCRs followed by modification of the sulfonyl chloride moiety provides a powerful combinatorial tool for scaffold diversification. frontiersin.org

| Reaction | Derivative Used | Role in MCR | Other Components | Resulting Scaffold |

|---|---|---|---|---|

| Ugi Reaction | 3-(chlorosulfonyl)-2-naphthoic acid | Carboxylic Acid | Aldehyde/Ketone, Amine, Isocyanide | α-Acylamino Amide wikipedia.orgorganic-chemistry.org |

| Ugi Reaction | 3-(chlorosulfonyl)-2-naphthaldehyde | Aldehyde | Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide wikipedia.orgorganic-chemistry.org |

| Passerini Reaction | 3-(chlorosulfonyl)-2-naphthoic acid | Carboxylic Acid | Aldehyde/Ketone, Isocyanide | α-Acyloxy Amide wikipedia.orgorganic-chemistry.org |

| Passerini Reaction | 3-(chlorosulfonyl)-2-naphthaldehyde | Aldehyde | Carboxylic Acid, Isocyanide | α-Acyloxy Amide wikipedia.orgorganic-chemistry.org |

Advanced Analytical Techniques for Elucidating Reaction Pathways and Product Structures

Spectroscopic Methods for Characterization of Reaction Products and Intermediates

Spectroscopic techniques are indispensable for the structural elucidation of "Methyl 3-(chlorosulfonyl)-2-naphthoate". By probing the molecular structure at the atomic and bond levels, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information to unequivocally identify the compound and its potential byproducts or intermediates.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For "this compound," both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring system and the methyl protons of the ester group. The chemical shifts are influenced by the electron-withdrawing effects of the chlorosulfonyl (-SO₂Cl) and methoxycarbonyl (-COOCH₃) groups. The protons on the naphthalene ring will appear as multiplets in the aromatic region (typically δ 7.5-8.5 ppm). The deshielding effect of the adjacent sulfonyl chloride group will likely shift the proton at the C4 position significantly downfield. Similarly, the proton at the C1 position will also be shifted downfield due to the anisotropic effect of the carbonyl group. The methyl protons of the ester will appear as a sharp singlet, typically around δ 3.9-4.1 ppm, due to the deshielding effect of the adjacent oxygen atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum of "this compound" will show signals for the carbonyl carbon of the ester (around δ 165-170 ppm), the carbons of the naphthalene ring (in the δ 120-140 ppm range), and the methyl carbon of the ester (around δ 52-55 ppm). The carbons directly attached to the electron-withdrawing sulfonyl chloride (C3) and carbonyl (C2) groups will be shifted further downfield compared to other aromatic carbons. For comparison, the reported ¹³C NMR chemical shifts for the structurally related 2-naphthoic acid provide a reference for the expected positions of the naphthalene ring carbons. bmrb.io

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOCH₃ | ~3.9 - 4.1 (s, 3H) | ~52 - 55 |

| C=O | - | ~165 - 170 |

| Aromatic Protons/Carbons | ~7.5 - 8.5 (m) | ~120 - 140 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" will exhibit characteristic absorption bands corresponding to its key functional groups.

The most prominent peaks would include:

S=O Stretching: The sulfonyl chloride group will show two strong, characteristic stretching bands for the S=O bond, typically in the regions of 1370-1410 cm⁻¹ (asymmetric stretch) and 1166-1204 cm⁻¹ (symmetric stretch). acdlabs.com

C=O Stretching: A strong absorption band for the carbonyl group of the methyl ester will be present, typically around 1720-1740 cm⁻¹.

C=C Aromatic Stretching: Multiple sharp bands of medium intensity will appear in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the naphthalene ring.

C-O Stretching: The C-O single bond of the ester group will show a strong band in the 1100-1300 cm⁻¹ region.

S-Cl Stretching: A weaker absorption corresponding to the S-Cl bond stretch is expected in the 500-700 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations will be observed as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -SO₂Cl | Asymmetric S=O Stretch | 1370 - 1410 | Strong |

| -SO₂Cl | Symmetric S=O Stretch | 1166 - 1204 | Strong |

| -COOCH₃ | C=O Stretch | 1720 - 1740 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Sharp |

| Ester | C-O Stretch | 1100 - 1300 | Strong |

| -SO₂Cl | S-Cl Stretch | 500 - 700 | Weak-Medium |

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For "this compound," the molecular ion peak [M]⁺ would be observed. Due to the presence of chlorine, a characteristic isotopic pattern will be seen for any chlorine-containing fragment, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. acdlabs.com

Common fragmentation pathways for aromatic sulfonyl chlorides include the loss of the chlorine atom (-Cl) and the entire sulfonyl chloride group (-SO₂Cl). The ester group may also fragment. Expected key fragments would include:

[M - Cl]⁺: Loss of a chlorine radical.

[M - OCH₃]⁺: Loss of the methoxy (B1213986) radical from the ester.

[M - COOCH₃]⁺: Loss of the entire methoxycarbonyl group.

[M - SO₂Cl]⁺: Loss of the chlorosulfonyl radical.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be particularly useful for analyzing reaction mixtures, allowing for the separation of components by HPLC before their introduction into the mass spectrometer for detection and structural analysis. nih.govresearchgate.net

Chromatographic Methods for Reaction Monitoring, Purity Assessment, and Isolation of Products

Chromatographic techniques are essential for separating the components of a mixture, which is critical for monitoring the progress of a reaction, assessing the purity of the final product, and isolating the desired compound.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile and thermally sensitive compounds like "this compound". nih.govresearchgate.net It is widely used for both qualitative and quantitative analysis.

A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). sielc.com Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the starting materials, intermediates, product, and any impurities. Detection is commonly performed using a UV detector, as the naphthalene ring system is strongly UV-active. A suitable detection wavelength would be around 254 nm or 270 nm. sielc.com HPLC can be used to determine the purity of the synthesized "this compound" and to track the disappearance of reactants and the appearance of the product over the course of the reaction.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water with buffer |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at ~254 nm or ~270 nm |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While GC is effective for many naphthalene derivatives, its application to "this compound" must be approached with caution. Aromatic sulfonyl chlorides can be thermally labile and may decompose at the high temperatures typically used in GC injectors and columns. nih.govnih.gov This decomposition can lead to inaccurate quantification and the appearance of artifact peaks.

If GC analysis is attempted, it would require careful method development to minimize thermal degradation. This might involve using a lower injection port temperature, a highly inert column (e.g., a low-bleed (5%-phenyl)-methylpolysiloxane column), and a rapid temperature program. However, given the potential for thermal instability, HPLC is generally the more reliable chromatographic method for the analysis of this compound. nih.govresearchgate.net Should derivatization be considered to improve thermal stability for GC analysis, the sulfonyl chloride could be converted to a more stable sulfonamide, although this would add complexity to the analytical procedure. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical properties.

Density Functional Theory (DFT) for Reactivity Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly valuable for predicting the reactivity of molecules. For Methyl 3-(chlorosulfonyl)-2-naphthoate, DFT calculations could be employed to determine key parameters that govern its chemical behavior.

Future DFT studies could calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to generate an electrostatic potential map, which illustrates the charge distribution on the molecular surface. This map would identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites susceptible to chemical attack. For instance, the sulfonyl chloride and ester functional groups would be expected to be primary sites of reactivity.

Hypothetical DFT Data for Reactivity Analysis: This table presents hypothetical values for illustrative purposes, as no published data exists.

| Parameter | Hypothetical Value | Predicted Implication |

|---|---|---|

| HOMO Energy | -7.5 eV | Potential for electron donation from the naphthalene (B1677914) ring. |

| LUMO Energy | -1.2 eV | Susceptibility to nucleophilic attack at the sulfonyl group. |

| HOMO-LUMO Gap | 6.3 eV | Indicates moderate chemical stability. |

Molecular Dynamics Simulations for Conformational Analysis

The three-dimensional shape and flexibility of a molecule are critical to its function and interactions. Molecular Dynamics (MD) simulations could be used to explore the conformational landscape of this compound. By simulating the motion of atoms over time, MD can reveal the most stable conformations and the energy barriers between them.

An MD simulation would likely show rotation around the C-S and C-C single bonds connecting the functional groups to the naphthalene ring. Understanding the preferred orientations of the chlorosulfonyl and methyl ester groups is essential for predicting how the molecule might interact with other molecules or biological targets.

Potential Conformational States:

| Dihedral Angle | Description | Relative Stability (Hypothetical) |

|---|---|---|

| C(2)-C(3)-S-Cl | Rotation of the chlorosulfonyl group | Multiple local minima expected. |

Modeling of Reaction Pathways and Transition States

A primary application of computational chemistry is the modeling of reaction mechanisms. For this compound, this would involve identifying the transition state structures for its characteristic reactions, such as nucleophilic substitution at the sulfonyl chloride.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. If a series of derivatives of this compound were synthesized and their reaction rates measured, a QSRR model could be developed.

Applications in Specialized Organic Synthesis and Advanced Materials

Role as a Precursor in Polymer Chemistry

While a related isomer, Methyl 6-(chlorosulfonyl)-2-naphthoate, has been mentioned in patents concerning photosensitive resin compositions and polymers, no such documentation or research exists for Methyl 3-(chlorosulfonyl)-2-naphthoate.

Synthesis of Sulfonated Polymers and Resins

The chlorosulfonyl group is a well-known functional group for introducing sulfonic acid moieties into polymer backbones, a process known as sulfonation. However, no studies have been found that specifically utilize this compound for this purpose.

Applications in Membranes and Functional Coatings

Consequently, due to the lack of its use in synthesizing sulfonated polymers, there is no information regarding the application of such polymers derived from this compound in membranes or functional coatings.

Building Block for Functional Dyes and Pigments

Naphthalene-based compounds are common scaffolds for dyes and pigments. The sulfonyl chloride group can be reacted with amines to form sulfonamides, a common linkage in dye chemistry. Despite this, no literature specifically describes the synthesis of dyes or pigments using this compound as a starting material.

Intermediate in the Synthesis of Ligands for Catalysis

The naphthalene (B1677914) framework is a component of many important ligands in catalysis. However, there are no available research articles or patents that describe the use of this compound as an intermediate in the synthesis of catalytic ligands.

Chiral Ligand Development for Asymmetric Reactions

The development of chiral ligands is a highly specific area of research. No studies have been identified that focus on the derivatization of this compound for the creation of chiral ligands for asymmetric catalysis.

Utility in the Synthesis of Agrochemicals and Specialty Chemicals

Naphthalene sulfonyl derivatives, in a general sense, are known to be intermediates in the synthesis of various specialty chemicals, including some agrochemicals. For instance, a related compound, 2-chlorosulfonyl-3-methyl benzoate, is a key intermediate for the herbicide triflusulfuron-methyl. However, there is no specific evidence linking this compound to the synthesis of any particular agrochemical or specialty chemical.

Development of Novel Chemical Probes and Reagents

This compound serves as a versatile scaffold in the development of sophisticated chemical probes and reagents due to its distinct structural features: a reactive sulfonyl chloride group and a fluorescent naphthalene core. This combination allows for its application in creating custom molecules designed for specific detection and labeling tasks in biological and chemical systems.

The primary utility of this compound in this context lies in the high reactivity of the chlorosulfonyl (-SO₂Cl) group. This functional group acts as an efficient electrophilic handle, readily undergoing nucleophilic substitution with a wide array of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide bonds. This reactivity is fundamental to its use as a derivatizing agent for tagging molecules of interest.

Key Research Findings:

Fluorogenic Derivatization: The naphthalene moiety of the compound is inherently fluorescent. The process of forming a sulfonamide by reacting this compound with a target amine-containing analyte can significantly modulate its fluorescence properties. This change in the electronic environment of the naphthalene fluorophore upon covalent bond formation can lead to a "turn-on" or "turn-off" fluorescent response, enabling the detection and quantification of the target analyte.

Reagent for Analyte Detection: As a reagent, it can be employed to "label" analytes that possess nucleophilic functional groups (like amines or phenols) but lack a chromophore or fluorophore for easy detection. For instance, in analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), derivatization with a molecule like this compound can enhance detection sensitivity. A similar compound, 3-(chlorosulfonyl)benzoic acid, has been successfully used as a derivatization agent to improve the detection of lipids in mass spectrometry by introducing a charged tag. nih.gov

Building Block for Complex Probes: Beyond simple derivatization, the molecule serves as a foundational building block for more complex chemical probes. The initial reaction at the sulfonyl chloride site can be followed by modifications to the methyl ester group, allowing for the construction of probes with multiple functionalities, such as targeting moieties, additional signaling units, or solubility-enhancing groups. The development of probes for detecting specific ions or molecules often relies on such modular synthesis. nih.govrsc.org

The table below outlines the conceptual application of this compound in probe development, based on the reactivity of its functional groups.

| Probe Component | Function | Reaction Type | Potential Target Molecules |

| Chlorosulfonyl Group (-SO₂Cl) | Reactive site for covalent labeling | Nucleophilic Acyl Substitution | Amines, Phenols, Alcohols |

| Naphthalene Core | Fluorescent reporter | - | Serves as the signaling unit |

| Methyl Ester Group (-COOCH₃) | Site for secondary modification | Saponification followed by Amidation | Introduction of targeting ligands or solubility modifiers |

The design of effective chemical probes requires a delicate balance of properties, including selectivity, sensitivity, and biocompatibility. nih.gov The naphthalene sulfonamide structure, which is formed from the reaction of this compound, is a well-established scaffold in medicinal chemistry and probe design, known for its favorable physicochemical properties. nih.gov This makes this compound a valuable precursor for creating novel reagents for advanced chemical and biological research.

Future Directions and Emerging Research Opportunities

Exploration of Novel and Sustainable Synthetic Routes

The conventional synthesis of methyl 3-(chlorosulfonyl)-2-naphthoate likely involves chlorosulfonation of the corresponding naphthalene (B1677914) precursor, a process often reliant on harsh reagents like chlorosulfonic acid, which raises environmental and safety concerns. thieme-connect.comrsc.org Future research should pivot towards the development of more sustainable and efficient synthetic methodologies.

Key Research Thrusts:

Greener Chlorosulfonation: Investigating milder and more selective chlorosulfonating agents is a primary objective. Metal-free oxidative chlorination of thiols or their derivatives presents a promising, environmentally benign alternative. rsc.org Another avenue involves the use of sulfur dioxide surrogates, such as the stable solid 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), in conjunction with a chlorine source, which circumvents the direct handling of gaseous sulfur dioxide. organic-chemistry.orgorganic-chemistry.org

Photocatalytic Approaches: The application of visible-light photocatalysis for the synthesis of sulfonyl chlorides from aryldiazonium salts and sulfur dioxide has emerged as a sustainable alternative to traditional Sandmeyer-type reactions. acs.org Adapting this methodology for naphthalene-based substrates could offer a milder reaction pathway under ambient temperature and pressure.

Flow Chemistry: Continuous flow reactors can enhance the safety and efficiency of hazardous reactions like chlorosulfonation. The precise control over reaction parameters, such as temperature and stoichiometry, minimizes byproduct formation and allows for safer handling of reactive intermediates.

De Novo Naphthalene Ring Synthesis: Modern methods for constructing substituted naphthalenes offer the potential for more convergent and regioselective syntheses. researchgate.netcsir.co.za By building the naphthalene ring with the required substitution pattern already in place, researchers can avoid harsh electrophilic aromatic substitution reactions on the pre-formed naphthalene core. researchgate.net

Table 1: Comparison of Synthetic Routes for Aryl Sulfonyl Chlorides

| Method | Reagents | Advantages | Disadvantages |

| Traditional Chlorosulfonation | Chlorosulfonic Acid (ClSO₃H) | High reactivity, low cost | Harsh conditions, corrosive, environmental concerns rsc.org |

| Metal-Free Oxidative Chlorination | Thiols, Oxidant (e.g., NCS), Chloride Source | Milder conditions, environmentally benign rsc.org | May require pre-functionalized starting materials |

| SO₂ Surrogates | DABSO, Grignard/Aniline, Chlorine Source | Avoids gaseous SO₂, stable reagents organic-chemistry.org | Multi-step, potential for catalyst contamination |

| Photocatalysis | Arenediazonium Salts, SO₂, Photocatalyst | Mild conditions, high functional group tolerance acs.org | Requires specialized photochemical equipment |

Application in Automated and High-Throughput Synthesis Platforms

The robust reactivity of the sulfonyl chloride functional group makes this compound an ideal candidate for integration into automated and high-throughput synthesis platforms. enamine.net These platforms are crucial for accelerating the drug discovery process and materials science research by enabling the rapid generation of large compound libraries. researchgate.netnih.gov

Potential Applications:

Combinatorial Library Synthesis: The compound can serve as a versatile scaffold in combinatorial chemistry. enamine.netnih.gov By reacting it with a diverse array of amines, alcohols, and other nucleophiles in a parallel synthesis format, vast libraries of sulfonamides, sulfonate esters, and other derivatives can be rapidly assembled. eurjchem.comacs.org

Solid-Phase Synthesis: Immobilizing the naphthoate moiety onto a solid support would facilitate the synthesis of derivatives through the reaction of the sulfonyl chloride group. This approach simplifies purification, as excess reagents and byproducts can be washed away, making it highly amenable to automation.

Fragment-Based Drug Discovery (FBDD): The this compound core can be considered a valuable fragment for FBDD campaigns. Automated synthesis can be employed to generate a focused library of derivatives for screening against biological targets.

Expanding the Scope of Derivatization and Functionalization

The chemical versatility of the sulfonyl chloride group is the cornerstone for expanding the molecular diversity accessible from this compound. Future research will undoubtedly focus on exploring a wider range of nucleophilic substitution reactions to generate novel compounds with unique properties.

Future Derivatization Pathways:

Synthesis of Diverse Sulfonamides: While the reaction with primary and secondary amines is well-established, exploring reactions with a broader range of amines, including anilines, amino acids, and heterocyclic amines, could yield compounds with interesting biological activities. organic-chemistry.org

Formation of Sulfonate Esters: The reaction with a wide variety of alcohols, phenols, and other hydroxyl-containing molecules can lead to a large family of sulfonate esters, which have applications as plasticizers, and intermediates in organic synthesis. eurjchem.com

Reductive Derivatization: Reduction of the sulfonyl chloride can lead to the corresponding sulfinate or thiol, which are valuable synthetic intermediates for accessing a different class of sulfur-containing compounds.

Suzuki and other Cross-Coupling Reactions: While not a direct reaction of the sulfonyl chloride, functionalization of the naphthalene ring through cross-coupling reactions, followed by derivatization of the sulfonyl chloride, would provide access to a vast chemical space.

Advanced Integrated Computational and Experimental Approaches

The integration of computational chemistry with experimental studies can provide unprecedented insights into the reactivity and properties of this compound and its derivatives, thereby accelerating the discovery and design of new functional molecules.

Synergistic Approaches:

Reaction Mechanism and Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to model reaction pathways for the derivatization of the sulfonyl chloride group. researchgate.net This can help in predicting the feasibility of new reactions, understanding selectivity, and optimizing reaction conditions.

In Silico Screening of Virtual Libraries: Computational docking studies can be used to screen virtual libraries of derivatives against the active sites of biological targets. This can help prioritize the synthesis of compounds with the highest predicted activity, saving time and resources.

Prediction of Material Properties: Computational methods can be used to predict the electronic and photophysical properties of new derivatives. For instance, Time-Dependent DFT (TD-DFT) can be used to predict the absorption and emission spectra of potential fluorescent probes, guiding the design of new smart materials.

Hirshfeld Surface Analysis: This computational tool can be used to analyze non-covalent interactions in the solid state, providing insights into the crystal packing and physical properties of the compound and its derivatives. nih.gov

Design of Smart Materials Utilizing Naphthoate Sulfonyl Chemistry

The unique combination of the environmentally sensitive naphthalene core and the versatile sulfonyl functional group makes this compound a promising building block for the design of a new generation of smart materials.

Emerging Opportunities in Materials Science:

Fluorescent Probes and Sensors: Naphthalene derivatives are known for their fluorescent properties. mdpi.com By judiciously choosing the nucleophile to react with the sulfonyl chloride, it is possible to design fluorescent probes that exhibit changes in their emission in response to specific analytes, pH, or solvent polarity. researchgate.net The sulfonyl group can act as a recognition site or modulate the electronic properties of the naphthalene fluorophore.

Responsive Polymers: The compound can be incorporated into polymer chains, either as a monomer or as a post-polymerization modification agent. The resulting polymers could exhibit stimuli-responsive behavior, where changes in the environment (e.g., temperature, pH) alter the properties of the sulfonyl-containing side chains, leading to changes in the bulk properties of the material.

Covalent Organic Frameworks (COFs): The rigid naphthalene core and the reactive sulfonyl chloride handles make this molecule a potential building block for the synthesis of crystalline, porous COFs. These materials have potential applications in gas storage, catalysis, and sensing.

Table 2: Potential Applications of this compound Derivatives in Smart Materials

| Derivative Class | Potential Application | Underlying Principle |

| Sulfonamide-based Fluorophores | Fluorescent chemosensors | Analyte binding to the sulfonamide modulates the fluorescence of the naphthalene core. |

| Sulfonate Ester Polymers | Stimuli-responsive hydrogels | Changes in pH or temperature can cleave the sulfonate ester linkage, leading to changes in the polymer network. |

| Thiol-functionalized Surfaces | Self-assembled monolayers | Reduction of the sulfonyl chloride to a thiol allows for covalent attachment to gold surfaces for sensor applications. |

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(chlorosulfonyl)-2-naphthoate, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves sulfonation and esterification steps. For example:

Sulfonation: React 2-naphthoic acid derivatives with chlorosulfonic acid to introduce the sulfonyl chloride group.

Esterification: Use methanol under acidic or catalytic conditions (e.g., H₂SO₄ or DMAP) to esterify the carboxylic acid group.

Optimization strategies include:

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm ester and sulfonyl chloride group positions (e.g., δ ~3.9 ppm for methyl ester; δ ~120–140 ppm for aromatic carbons) .

- X-ray Crystallography: Resolve bond angles and spatial arrangement (e.g., C–S bond lengths ~1.77 Å; dihedral angles between naphthalene and ester groups <10°) .

- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 294.03) .

Q. How should researchers safely handle and store this compound in laboratory settings?

Methodological Answer:

- Handling: Use PPE (gloves, goggles) in a fume hood. Avoid water contact to prevent hydrolysis to sulfonic acid .

- Storage: Keep in airtight, light-resistant containers at 2–8°C. Desiccate with silica gel to minimize moisture .